![molecular formula C19H21N5OS B2363769 2-{[4-amino-5-(4-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2,5-dimethylphenyl)acetamide CAS No. 539812-67-4](/img/structure/B2363769.png)
2-{[4-amino-5-(4-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2,5-dimethylphenyl)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound is a derivative of 1,3,4-thiadiazole, a heterocyclic compound that is a common and integral feature of a variety of natural products and medicinal agents . Thiadiazole derivatives have been found to exhibit a wide variety of biological activities, including antimicrobial, anti-inflammatory, analgesic, antiepileptic, antiviral, antineoplastic, and antitubercular effects .
Molecular Structure Analysis
The molecular formula of the compound is C15H16N2O3S2 . It contains a thiadiazole ring, which is a 5-membered ring system containing a sulfur atom and two nitrogen atoms . The compound also contains a sulfanyl group attached to a 4-methylphenyl group, and an acetamide group attached to a 2,5-dimethylphenyl group .Physical And Chemical Properties Analysis
The compound has a molecular weight of 336.4 g/mol . It has a topological polar surface area of 123 Ų, indicating its polarity . The compound has 5 rotatable bonds, suggesting some flexibility in its structure . Its XLogP3-AA value is 2.3, which provides an estimate of its lipophilicity .Aplicaciones Científicas De Investigación
Antimicrobial Activity
Research has identified various compounds related to 2-{[4-amino-5-(4-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2,5-dimethylphenyl)acetamide with potential antimicrobial properties. For instance, derivatives of pyrimidine-triazole have been synthesized and tested for their antimicrobial efficacy against selected bacterial and fungal strains, demonstrating the potential of these compounds in antimicrobial applications (Majithiya & Bheshdadia, 2022). Additionally, new thiazolidin-4-one derivatives as potential antimicrobial agents have been explored, highlighting the wide-ranging applicability of these compounds in fighting microbial infections (Baviskar, Khadabadi, & Deore, 2013).
Antiviral and Virucidal Activity
2-[(4-Methyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetamide derivatives have been synthesized and their antiviral and virucidal activities assessed. Some of these compounds showed potential in reducing viral replication, indicating their usefulness in antiviral research and therapy (Wujec et al., 2011).
Structural and Synthetic Studies
The crystal structure of related compounds has been analyzed, providing valuable insights into the molecular framework that could influence biological activity and stability. These studies are crucial for understanding the physical and chemical properties that underpin the potential therapeutic applications of these compounds (Cai et al., 2009).
Potential Antipsychotic Agents
Derivatives of 1,2,4-triazole, similar to this compound, have been explored for their potential as antipsychotic agents. These studies highlight the diverse pharmacological activities that such compounds may possess, indicating a broad spectrum of potential therapeutic applications beyond antimicrobial and antiviral uses (Wise et al., 1987).
Mecanismo De Acción
Target of Action
The primary targets of the compound are currently unknown. The compound is part of a collection of rare and unique chemicals provided to early discovery researchers
Mode of Action
Compounds with similar structures, such as 1,2,4-triazoles, have been found to possess a wide range of biological activities, including anti-fungal, anticancer, antiviral, anti-bacterial, anti-inflammatory, and anti-tubercular activities .
Pharmacokinetics
The compound’s molecular weight of 480571 suggests that it may have good bioavailability, as compounds with a molecular weight below 500 are generally well-absorbed.
Result of Action
The molecular and cellular effects of the compound’s action are currently unknown. Given the wide range of biological activities associated with similar compounds , it is likely that this compound could have diverse effects at the molecular and cellular level.
Propiedades
IUPAC Name |
2-[[4-amino-5-(4-methylphenyl)-1,2,4-triazol-3-yl]sulfanyl]-N-(2,5-dimethylphenyl)acetamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21N5OS/c1-12-5-8-15(9-6-12)18-22-23-19(24(18)20)26-11-17(25)21-16-10-13(2)4-7-14(16)3/h4-10H,11,20H2,1-3H3,(H,21,25) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OUASAHVADJQBEI-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=NN=C(N2N)SCC(=O)NC3=C(C=CC(=C3)C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21N5OS |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-[2-(4-Phenoxyphenyl)-1,3-thiazol-4-yl]acetic acid](/img/structure/B2363687.png)
![2-Bromo-6,7-dihydro-5H-pyrrolo[1,2-a]imidazole-3-carbaldehyde](/img/structure/B2363688.png)
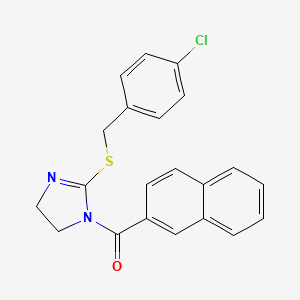
![N'-[7-(4-fluorophenyl)-[1,2,4]triazolo[1,5-a]pyrimidin-2-yl]-N,N-dimethylmethanimidamide](/img/structure/B2363691.png)
![2-[(3-ethyl-4-oxo-7-phenyl-4,5-dihydro-3H-pyrrolo[3,2-d]pyrimidin-2-yl)sulfanyl]-N-(4-ethylphenyl)acetamide](/img/structure/B2363693.png)
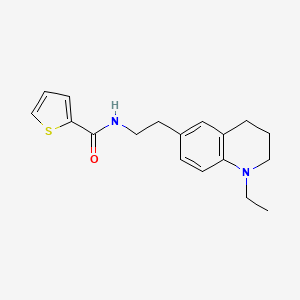
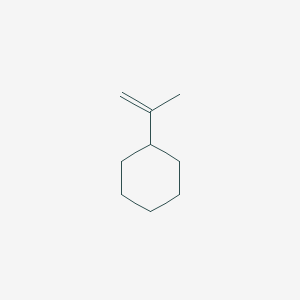
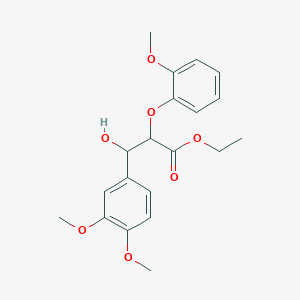
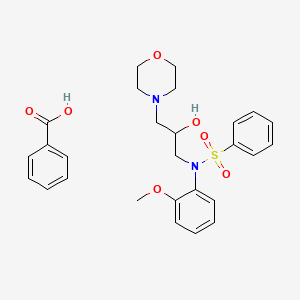
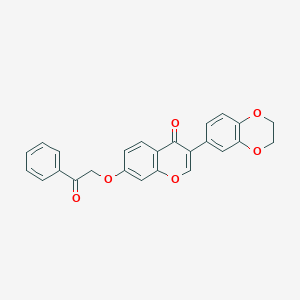
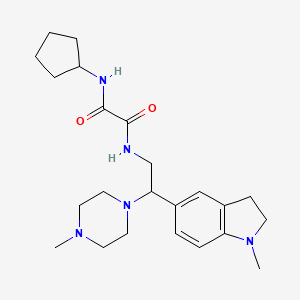
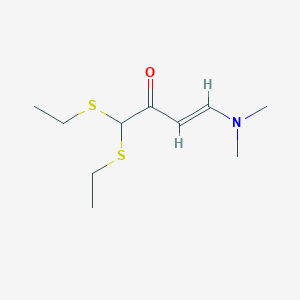
![N-((2-(thiophen-2-yl)pyridin-4-yl)methyl)benzo[c][1,2,5]thiadiazole-4-sulfonamide](/img/structure/B2363709.png)